3-Amino-6,7,8,9-tetrahydro-4H-quinolizin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinolizinone derivatives.
Reduction: Formation of tetrahydroquinolizin derivatives.
Substitution: Formation of N-substituted quinolizin derivatives.
Scientific Research Applications
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinolizinone derivatives: Compounds with similar core structures but different functional groups.
Tetrahydroquinolizin derivatives: Compounds with similar hydrogenation levels but different substituents.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-6,7,8,9-tetrahydroquinolizin-4-one |
InChI |
InChI=1S/C9H12N2O/c10-8-5-4-7-3-1-2-6-11(7)9(8)12/h4-5H,1-3,6,10H2 |
InChI Key |
FLNAWLXBSLKTGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=CC=C(C2=O)N)C1 |
Origin of Product |
United States |
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